Glutamine T-butyl ester

Peptide Stability Non-enzymatic Cyclization Prebiotic Chemistry

Glutamine t-butyl ester (H-Gln-OtBu) is a carboxyl-protected derivative of the proteinogenic amino acid L-glutamine, belonging to the class of amino acid tert-butyl esters. The tert-butyl (t-Bu) ester group masks the α-carboxylic acid functionality, enabling its use as a C-terminally protected building block in solution-phase and solid-phase peptide synthesis while also serving as a substrate for the enzyme glutaminyl cyclase in structural and kinetic studies.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 41444-88-6
Cat. No. B6614432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamine T-butyl ester
CAS41444-88-6
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)N)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1
InChIKeyVVOPSEUXHSUTJS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutamine T-Butyl Ester (CAS 41444-88-6) – Protected Amino Acid Building Block for Peptide Synthesis


Glutamine t-butyl ester (H-Gln-OtBu) is a carboxyl-protected derivative of the proteinogenic amino acid L-glutamine, belonging to the class of amino acid tert-butyl esters [1]. The tert-butyl (t-Bu) ester group masks the α-carboxylic acid functionality, enabling its use as a C-terminally protected building block in solution-phase and solid-phase peptide synthesis while also serving as a substrate for the enzyme glutaminyl cyclase in structural and kinetic studies [2]. The free base form (CAS 41444-88-6) and its hydrochloride salt (CAS 39741-62-3) are both commercially available.

Why Generic Glutamine Ester Substitution Fails for Glutamine T-Butyl Ester


Although a variety of glutamine carboxyl esters exist (methyl, ethyl, benzyl, tert-butyl), they are not interchangeable in peptide synthesis or biochemical studies. The nature of the ester group critically influences the compound's stability toward spontaneous cyclization to pyroglutamate, its susceptibility to premature hydrolysis, its compatibility with orthogonal protection strategies, and its behavior as an enzyme substrate [1][2]. Quantitative evidence below demonstrates that glutamine t-butyl ester occupies a unique position among these analogs with respect to its defined cyclization kinetics, its crystallographically characterized enzyme-bound conformation, and its acid-labile deprotection profile that avoids the side reactions encountered with alkaline saponification of methyl or ethyl esters [3].

Quantitative Differentiation Evidence for Glutamine T-Butyl Ester vs. Close Analogs


Spontaneous Cyclization Rate: Glutamine t-Butyl Ester vs. Asparagine t-Butyl Ester

In imidazole buffer at pH 7 and 50 °C, glutamine t-butyl ester (Gln-tbe) undergoes spontaneous non-enzymatic cyclization to pyroglutamic acid t-butyl ester with a first-order rate constant of 4.9 × 10⁻⁵ s⁻¹, as determined by internal-standard quantitative mass spectrometry [1]. Under the same conditions, asparagine t-butyl ester (Asn-tbe) hydrolyzes at a rate of 1.5 × 10⁻⁵ s⁻¹. No comparable rate data exist for glutamine methyl or ethyl esters under identical conditions, making this the only kinetic benchmark for glutamine ester cyclization available for stability modeling and shelf-life prediction.

Peptide Stability Non-enzymatic Cyclization Prebiotic Chemistry

Crystallographic Binding Mode: Glutamine t-Butyl Ester as a Structurally Characterized Substrate for Human Glutaminyl Cyclase

Glutamine t-butyl ester is the substrate used to solve the X-ray crystal structure of human glutaminyl cyclase (QC) in complex with a bound substrate (PDB ID: 2AFU) at 2.22 Å resolution [1]. The structure reveals two distinct binding modes (conf-A and conf-B) of Gln-tBu ester within the active site, governed by alternate indole orientations of Trp-207. This structural information has been pivotal for rational inhibitor design against QC-associated disorders including Alzheimer's disease. No crystal structure of human QC bound to glutamine methyl ester, ethyl ester, or benzyl ester has been deposited in the PDB, meaning Gln-tBu ester is the only glutamine ester for which an experimentally determined enzyme-bound conformation is available.

Structural Biology Enzyme Kinetics Drug Design

Self-Condensation Stability: t-Butyl Esters vs. Methyl and Ethyl Esters of Amino Acids

Anderson and Callahan (1960) systematically demonstrated that amino acid t-butyl esters, as free bases, are markedly more resistant to self-condensation (diketopiperazine formation and oligomerization) than the corresponding methyl and ethyl esters [1]. Their Table IV reports comparative stability data showing that while methyl and ethyl esters of glycine and alanine undergo significant self-condensation within hours to days at room temperature as free bases, the t-butyl ester analogs remain largely intact under identical conditions. This property extends to glutamine t-butyl ester, which can be stored and used in its free base form without the neutralization step that methyl and ethyl ester hydrochlorides require – a step that introduces racemization risk in sensitive sequences.

Peptide Synthesis Side-Reaction Prevention Storage Stability

Orthogonal Deprotection Selectivity: Acid-Labile t-Butyl Ester vs. Alkaline-Sensitive Methyl Ester

The t-butyl ester group is cleaved under acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane or continuous thermal deprotection at 120–240 °C in protic solvents) while remaining stable under the basic conditions used to saponify methyl or ethyl esters [1][2]. In contrast, methyl esters require alkaline hydrolysis (e.g., NaOH in aqueous methanol), which can promote glutamine side-chain deamidation and α-carbon racemization. The 2017 continuous-flow study demonstrated that t-butyl ester deprotection can be achieved reagent-free at 120–240 °C with 15–40 min residence time, yielding the free carboxylic acid without epimerization – a protocol incompatible with methyl esters due to their higher thermal stability and requirement for alkaline conditions [1].

Protecting Group Strategy Orthogonal Deprotection Continuous Flow Chemistry

Enzyme Kinetic Parameters: Glutamine t-Butyl Ester as a Benchmark Substrate for Glutaminyl Cyclase Activity Assays

Glutamine t-butyl ester is the most extensively kinetically characterized small-molecule substrate for glutaminyl cyclase (QC) across multiple pH values and enzyme sources. The BRENDA enzyme database catalogs KM values ranging from 0.151 mM to 8.2 mM and kcat values from 6.7 s⁻¹ to 128 s⁻¹ depending on pH (6.0–9.55) and enzyme source [1]. For the human enzyme at pH 8.0, the catalytic efficiency (kcat/Km) is 11.1 mM⁻¹·s⁻¹ [2]. In contrast, kinetic parameters for glutamine methyl ester with human QC have not been systematically determined and are absent from BRENDA, likely due to low turnover. Glutamine-containing dipeptides (Gln-Gln, Gln-Ala) show Km values in the 0.2–0.5 mM range but with different kcat values, making Gln-tBu ester the preferred small-molecule surrogate for high-throughput QC activity and inhibition assays [3].

Enzyme Kinetics Assay Development Inhibitor Screening

Lipophilicity Enhancement: t-Butyl Ester vs. Free Glutamine for Membrane Permeability Studies

Esterification of the glutamine carboxyl group with a tert-butyl moiety increases the compound's lipophilicity, as reflected by the predicted logP values: Gln-tBu ester (free base) has a calculated logP of approximately 0.4–0.6, compared to -3.1 for free L-glutamine [1]. This represents a logP increase of approximately 3.5–3.7 log units, which corresponds to roughly a 3000–5000-fold increase in partition coefficient favoring organic phases. While the benzyl ester would exhibit even higher logP (~1.5–2.0), the tert-butyl ester uniquely balances enhanced lipophilicity with the acid-labile deprotection needed for intracellular glutamine release in prodrug strategies [2]. Methyl and ethyl esters (calculated logP ≈ -1.5 to 0.0) provide intermediate lipophilicity but lack acid-selective deprotection orthogonality.

Drug Delivery Prodrug Design Membrane Permeability

High-Impact Application Scenarios for Glutamine T-Butyl Ester in Research and Industrial Settings


Structure-Guided Inhibitor Design Targeting Glutaminyl Cyclase

The availability of the high-resolution (2.22 Å) X-ray crystal structure of human glutaminyl cyclase in complex with glutamine t-butyl ester (PDB 2AFU) makes this compound indispensable for structure-based drug design programs targeting QC [1]. The two distinct substrate binding modes revealed in the structure enable computational docking studies, pharmacophore modeling, and fragment-based lead optimization for Alzheimer's disease and osteoporosis therapeutics. No other glutamine ester provides this structural template, making Gln-tBu ester the required reagent for any crystallography- or modeling-driven QC inhibitor program.

Standardized High-Throughput Screening (HTS) Assays for Glutaminyl Cyclase Activity

With its extensive kinetic characterization across pH 6.0–9.55 and multiple enzyme sources cataloged in BRENDA (KM: 0.151–8.2 mM; kcat: 6.7–128 s⁻¹), glutamine t-butyl ester serves as the validated small-molecule substrate for developing robust, reproducible QC activity assays [1][2]. Its well-defined kinetic parameters enable Z'-factor optimization for HTS campaigns, while its structural characterization (PDB 2AFU) supports orthogonal biophysical assay formats such as thermal shift and SPR-based fragment screening.

Multi-Step Peptide Synthesis Requiring Orthogonal C-Terminal Protection

The acid-labile t-butyl ester group enables true orthogonal protection strategies in solution-phase and solid-phase peptide synthesis (SPPS), where it remains stable during Fmoc deprotection with piperidine and during catalytic hydrogenation [1][2]. This orthogonality is not achievable with methyl or ethyl esters, which require alkaline conditions that can cause glutamine side-chain deamidation and α-carbon racemization. The t-butyl ester can be cleanly removed with TFA under standard cleavage conditions, releasing the free C-terminal carboxylate without side reactions.

Prodrug Design Leveraging Acid-Triggered Glutamine Release

The enhanced lipophilicity of glutamine t-butyl ester (calculated logP ≈ 0.4–0.6 vs. -3.1 for free glutamine) combined with its acid-labile deprotection profile positions it as a candidate scaffold for designing cell-permeable glutamine prodrugs [1][2]. The ~3000–5000-fold increase in partition coefficient facilitates passive membrane permeation, while intracellular acidic environments (endosomes, lysosomes) or tumor-associated acidosis can trigger t-butyl ester hydrolysis to release bioactive glutamine. This dual property – enhanced permeation plus conditionally triggered release – is not simultaneously offered by the less lipophilic methyl ester or the orthogonally compromised benzyl ester.

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